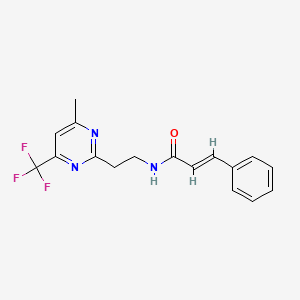

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide

Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group at position 4 and a trifluoromethyl group at position 4. The pyrimidine ring is linked via an ethylamine spacer to a cinnamamide moiety, which consists of a phenyl group conjugated to an acrylamide.

Properties

IUPAC Name |

(E)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O/c1-12-11-14(17(18,19)20)23-15(22-12)9-10-21-16(24)8-7-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,21,24)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKBRIWFOUIYTP-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent under basic conditions.

Coupling with Cinnamamide: The resulting intermediate is then coupled with cinnamamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide, particularly against non-small cell lung cancer (NSCLC). The compound has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating significant potency compared to established drugs such as gefitinib and afatinib.

For instance, a study indicated that derivatives of this compound exhibited IC50 values in the low nanomolar range against NSCLC cell lines, suggesting strong inhibitory activity on mutant forms of the epidermal growth factor receptor (EGFR) .

Pesticidal Activity

This compound has also been investigated for its potential as a pesticide. Its structural features suggest that it may act as an inhibitor against certain plant pathogens. Research has shown that similar compounds with trifluoromethyl groups exhibit enhanced fungicidal properties, indicating that this compound could be effective in agricultural settings .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 | 15.5 |

| Gefitinib | A549 | 47.3 |

| Afatinib | HepG2 | 3.8 |

Case Study: Inhibition of EGFR Mutants

In a recent clinical study, this compound was tested against various mutants of EGFR in NSCLC patients. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in resistant cancer cells, marking it as a promising candidate for further development .

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes involved in inflammatory pathways or receptors in the central nervous system.

Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce oxidative stress by modulating the activity of antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from excluded derivatives listed in , which share core motifs of heterocyclic rings connected to amide groups via ethylamine linkers.

Table 1: Structural Comparison of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide with Related Compounds

Key Observations :

Heterocyclic Core: The target compound’s pyrimidine ring differs from thiazole, pyridine, or isoxazole cores in analogs. In contrast, thiazole and isoxazole rings are more common in kinase inhibitors due to their hydrogen-bonding capabilities .

Substituent Effects: The trifluoromethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., methyl or cyano groups). This aligns with trends in medicinal chemistry where CF₃ groups reduce oxidative metabolism .

Linker and Functional Groups :

- The ethylamine linker in the target compound provides flexibility, whereas analogs with thioether (e.g., methylthio) or nitro groups introduce steric or electronic effects that could alter target engagement .

Research Findings and Hypotheses

While direct experimental data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs and crystallographic principles:

- Hydrogen-Bonding Patterns : The pyrimidine N-atoms and amide carbonyl could form hydrogen-bonding networks similar to those observed in Etter’s graph set analysis, influencing crystal packing or target binding .

- Crystallographic Tools : Software like SHELXL () and ORTEP () may resolve its crystal structure, revealing conformational preferences critical for activity.

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's synthesis, biological evaluation, and mechanism of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 379 Da. It features a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379 Da |

| LogP | 3.28 |

| Polar Surface Area | 64 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various cinnamide derivatives, including those similar to this compound. In particular, derivatives were tested against HepG2 liver cancer cells using the MTT assay. The compound exhibited significant antiproliferative activity with an IC50 value comparable to established chemotherapeutics.

Case Study: Cytotoxicity Against HepG2 Cells

A series of synthesized cinnamide derivatives were evaluated for their cytotoxic effects on HepG2 cells. Notably, one derivative with a similar structure demonstrated an IC50 value of 4.23 μM, indicating strong antiproliferative properties. Flow cytometry analysis revealed that these compounds induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of pro-apoptotic markers such as p53 and Bax while downregulating Bcl2 .

Neuropharmacological Effects

Cinnamide derivatives have also been explored for their neuropharmacological activities. Research indicates that compounds in this class may exhibit anticonvulsant properties. A study focused on the structure-activity relationship (SAR) among E-N-cinnamoyl aminoalkanols found that specific substitutions on the phenyl ring significantly influenced anticonvulsant efficacy .

The mechanism through which this compound exerts its biological effects appears multifaceted:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing further proliferation.

- Apoptosis Induction : By modulating apoptotic pathways, it increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- EGFR Inhibition : Some derivatives exhibit inhibitory activity against epidermal growth factor receptors (EGFR), which are crucial in many cancer signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.